Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.3 g/mol. This compound is known for its unique structure, which includes a cyano group, a methylthienyl group, and an ethyl ester group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding ethyl ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the methylthienyl group play crucial roles in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate is unique due to its specific structural features. Similar compounds include Ethyl 2-cyano-3-ethoxyacrylate and other cyanoacrylate derivatives. These compounds share the cyanoacrylate core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3/b10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBADGMDFWNJTFO-KTKRTIGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\C1=CC=C(S1)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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